molecular formula C28H19N3O2 B11057792 2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione

2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione

Cat. No.: B11057792
M. Wt: 429.5 g/mol
InChI Key: LWBWZJCNJCJBFK-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione typically involves multi-step reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Industrial Production Methods: Industrial production of this compound often employs high-yield and efficient synthetic routes. For instance, the reaction between benzene-1,2-diamines and primary alcohols in the presence of a ruthenium complex catalyst has been reported to give high yields of the desired product . The reaction is typically carried out at elevated temperatures (around 165°C) for an extended period (12 hours) to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The imidazole ring is particularly reactive due to the presence of nitrogen atoms, which can participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, sodium metabisulphite for oxidation, and various organic solvents such as mesitylene . The reaction conditions often involve elevated temperatures and extended reaction times to ensure complete conversion and high yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of amido-nitriles typically yields disubstituted imidazoles, while the condensation of ortho-phenylenediamines with benzaldehydes produces benzimidazole derivatives .

Scientific Research Applications

2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

Comparison with Similar Compounds

2-Phenyl-5-(4-toluidino)-1H-anthra[1,2-D]imidazole-6,11-dione can be compared with other imidazole derivatives such as clemizole, etonitazene, and enviroxime . While these compounds share a common imidazole core, they differ in their substituents and biological activities. For instance, clemizole is an antihistaminic agent, while etonitazene is an analgesic . The unique structure of this compound allows it to exhibit a distinct set of chemical and biological properties, making it a valuable compound for scientific research.

Properties

Molecular Formula

C28H19N3O2

Molecular Weight

429.5 g/mol

IUPAC Name

5-(4-methylanilino)-2-phenyl-3H-naphtho[3,2-e]benzimidazole-6,11-dione

InChI

InChI=1S/C28H19N3O2/c1-16-11-13-18(14-12-16)29-21-15-22-25(31-28(30-22)17-7-3-2-4-8-17)24-23(21)26(32)19-9-5-6-10-20(19)27(24)33/h2-15,29H,1H3,(H,30,31)

InChI Key

LWBWZJCNJCJBFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C4C(=C2)NC(=N4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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